2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C14H12N4OS2 This compound is characterized by the presence of a benzothiazole ring, a thiophene ring, and a hydrazide functional group
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Thioether Formation: The benzothiazole ring is then reacted with chloroacetic acid to form the thioether linkage.
Hydrazide Formation: The thioether compound is then treated with hydrazine hydrate to form the acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide is condensed with 5-methylthiophene-2-carbaldehyde to yield the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and thiophene rings may facilitate binding to specific sites, while the hydrazide group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide include:
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the thiophene ring and has different chemical properties.
N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide: Lacks the benzothiazole ring and has different biological activities.
2-(1,3-benzothiazol-2-ylthio)acetohydrazide: Similar structure but with variations in the functional groups.
The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
303105-70-6 |
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Molecular Formula |
C15H13N3OS3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13N3OS3/c1-10-6-7-11(21-10)8-16-18-14(19)9-20-15-17-12-4-2-3-5-13(12)22-15/h2-8H,9H2,1H3,(H,18,19)/b16-8+ |
InChI Key |
ZNGJGOCEIOUTAV-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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